3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine
Description
Properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-27-17-7-3-2-6-16(17)22(26)25-10-4-5-15(12-25)21-24-23-20(30-21)14-8-9-18-19(11-14)29-13-28-18/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFCXABFOPHFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Benzodioxole Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling.
Formation of the Piperidine Ring: This can be synthesized through various methods including reductive amination or cyclization of appropriate precursors.
Final Coupling: The final step involves coupling the oxadiazole and benzodioxole moieties with the piperidine ring, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have demonstrated significant antimicrobial properties. For instance, derivatives of piperidine have been evaluated for their efficacy against various bacterial strains and fungal pathogens. The oxadiazole moiety is known for enhancing antimicrobial activity by interfering with microbial cell functions .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies have shown that piperidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism is likely linked to the modulation of specific molecular targets involved in cellular signaling pathways related to cancer progression .
Enzyme Inhibition
Compounds containing the oxadiazole group have been studied for their ability to inhibit key enzymes such as acetylcholinesterase and urease. This inhibition can be beneficial in treating conditions like Alzheimer's disease and certain infections .
Case Studies and Research Findings
Several studies have documented the biological activities associated with similar compounds:
- Antimicrobial Studies : Research on piperidine derivatives has shown promising results against pathogens like Xanthomonas axonopodis and Fusarium solani, indicating that modifications in the piperidine structure can enhance antimicrobial efficacy .
- Cancer Research : Investigations into compounds similar to 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine have revealed their potential in inducing apoptosis in various cancer cell lines through targeted mechanisms involving cell cycle arrest and apoptosis pathways .
Mechanism of Action
The mechanism of action of 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring could play a role in hydrogen bonding or π-π interactions, while the benzodioxole moiety might contribute to hydrophobic interactions.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes structural analogs and their key differences:
Key Observations :
- Benzodioxol Ubiquity : Multiple analogs (e.g., BB10-6046, BI95024, egalognastat) retain the benzodioxol group, suggesting its critical role in target engagement, possibly via interactions with aromatic residues in enzymes or receptors .
Physicochemical Properties
- Lipophilicity : The 2-methoxybenzoyl group (logP ~2.5) increases lipophilicity compared to BI95024’s thiadiazole substituent (logP ~1.8), which may enhance tissue distribution but reduce aqueous solubility .
- Metabolic Stability : The benzodioxol group resists oxidative metabolism due to its electron-rich aromatic system, a feature shared with egalognastat and BB10-6046 .
Biological Activity
The compound 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine is a complex organic molecule that combines elements of benzodioxole, oxadiazole, and piperidine structures. This unique composition suggests potential biological activities that merit exploration, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features:
- A piperidine ring which is known for its versatility in drug design.
- An oxadiazole moiety that may contribute to biological activity.
- A benzodioxole group which is often associated with various pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising areas:
Antimicrobial Activity
Studies have shown that derivatives containing oxadiazole and benzodioxole rings often exhibit significant antimicrobial properties. For instance:
- A related compound demonstrated potent activity against both bacterial and fungal strains, suggesting that the oxadiazole component may enhance antimicrobial efficacy .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Compounds with similar structural motifs have been reported to:
- Induce apoptosis in cancer cell lines.
- Inhibit proliferation by targeting specific cellular pathways involved in tumor growth .
Neuroprotective Effects
The piperidine framework has been linked to neuroprotective effects in various studies. The compound may modulate neurotransmitter systems or exert antioxidant effects, thereby protecting neuronal cells from damage .
Understanding the mechanism of action is crucial for elucidating the biological effects of this compound. Preliminary studies suggest:
- The compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
- It could also influence signaling pathways related to cell survival and apoptosis .
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
- Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against common pathogens and found that certain substitutions significantly enhanced their antibacterial activity compared to standard antibiotics .
- Cancer Cell Proliferation Inhibition : Another research project focused on a related piperidine derivative which showed marked inhibition of cancer cell lines through apoptosis induction mechanisms .
Data Table: Biological Activity Summary
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Oxadiazole derivatives | Effective against bacteria and fungi |
| Anticancer | Piperidine analogs | Induces apoptosis in cancer cells |
| Neuroprotective | Piperidine compounds | Protects neuronal cells from oxidative stress |
Q & A
Q. Q1. What are the established synthetic routes for preparing 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
Oxadiazole Ring Formation : Cyclization of a hydrazide intermediate with a carbonyl compound under acidic conditions (e.g., POCl₃) .
Piperidine Functionalization : Coupling the oxadiazole moiety to a 2-methoxybenzoyl-substituted piperidine via nucleophilic substitution or amidation .
Purification : Recrystallization from methanol or column chromatography to achieve >95% purity .
Q. Key Variables :
- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade sensitive groups.
- Catalysts : Use of trifluoroacetic acid (TFA) improves oxadiazole ring closure efficiency .
- Yield Optimization : Reported yields range from 45% (low steric control) to 72% (optimized microwave-assisted synthesis) .
Q. Q2. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Combined spectroscopic and computational techniques:
NMR :
- ¹H/¹³C NMR : Confirm piperidine ring substitution patterns (δ 3.5–4.5 ppm for methoxy groups; δ 7.0–8.0 ppm for benzodioxole protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the oxadiazole and benzodioxole moieties .
Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
X-ray Crystallography : Resolves stereochemistry of the piperidine ring and confirms planarity of the oxadiazole core .
Advanced Research Questions
Q. Q3. What computational methods are used to predict the compound’s electronic properties and binding affinities?
Methodological Answer:
Density Functional Theory (DFT) :
- B3LYP/6-31G(d) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to assess redox activity .
- Molecular Electrostatic Potential (MESP) : Maps electron-rich regions (e.g., oxadiazole nitrogen) for ligand-target interactions .
Molecular Dynamics (MD) Simulations : Predict stability in biological membranes (logP ~2.8) and binding to enzymes like cyclooxygenase-2 (COX-2) .
Docking Studies (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) with binding energies ≤ −8.5 kcal/mol .
Q. Q4. How do structural modifications (e.g., substituents on the benzodioxole or oxadiazole) alter biological activity?
Methodological Answer: Case Study : Comparing analogs (Table 1):
| Modification Site | Biological Activity (IC₅₀) | Mechanism Insights | Reference |
|---|---|---|---|
| 2-Methoxybenzoyl | COX-2 inhibition: 1.2 μM | Enhanced hydrophobic packing | |
| Benzodioxole → Benzothiazole | Anticancer: 5.8 μM (HeLa) | Increased π-π stacking | |
| Oxadiazole → Thiadiazole | Antibacterial: MIC 16 μg/mL | Disrupts bacterial membranes |
Q. Design Principles :
- Electron-withdrawing groups on oxadiazole improve metabolic stability.
- Bulkier substituents on piperidine reduce CNS penetration but enhance target selectivity .
Q. Q5. How can contradictory data on the compound’s efficacy (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
Standardized Assay Conditions :
- Use consistent cell lines (e.g., HepG2 vs. HEK293 may yield divergent results due to transporter expression).
- Control for solvent effects (DMSO >0.1% alters membrane permeability) .
Orthogonal Validation :
- Combine enzymatic assays (e.g., fluorometric COX-2) with phenotypic screens (e.g., apoptosis via flow cytometry) .
Meta-Analysis : Pool data from ≥3 independent studies to identify outliers and adjust for batch effects .
Q. Q6. What safety and handling protocols are critical for this compound in laboratory settings?
Methodological Answer:
Hazard Mitigation :
- PPE : Nitrile gloves, lab coat, and fume hood for synthesis (compound is a suspected irritant) .
- Storage : −20°C in amber vials to prevent photodegradation .
Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic byproducts (e.g., NOₓ) .
Emergency Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
